molecular formula C19H14ClN3O2 B11679359 6-chloro-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

6-chloro-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione

Cat. No.: B11679359
M. Wt: 351.8 g/mol
InChI Key: XQJGCGUUTSSTLD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C19H14ClN3O2

Molecular Weight

351.8 g/mol

IUPAC Name

6-chloro-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4-dione

InChI

InChI=1S/C19H14ClN3O2/c1-10-5-3-7-15(11(10)2)23-16-8-4-6-14(20)12(16)9-13-17(23)21-19(25)22-18(13)24/h3-9H,1-2H3,(H,22,24,25)

InChI Key

XQJGCGUUTSSTLD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-10-(2,3-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-10-(2,3-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinoline and pyrimidine derivatives, which can have significant applications in medicinal chemistry and material science .

Scientific Research Applications

6-Chloro-10-(2,3-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-10-(2,3-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-chloroquinoline-3-carbaldehyde share structural similarities and exhibit comparable chemical reactivity.

    Pyrimidine Derivatives: Compounds such as 4-chloropyrimidine have similar core structures and are used in similar applications.

Uniqueness

6-Chloro-10-(2,3-dimethylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties.

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